Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxirane and azetidine ring system. It is primarily used in research and development settings, particularly in the synthesis of pharmaceuticals and other complex organic molecules .
Preparation Methods
The synthesis of tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves several steps. One common method includes the reaction of tert-butyl 2-oxo-2-azaspiro[3.3]heptane-6-carboxylate with an appropriate reagent to introduce the oxirane ring . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the functional groups attached to the rings.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound contains a hydroxy group instead of an oxirane ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the oxirane ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-4-10(5-11)6-13-7-10/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQAPPFRTPAGTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677290 |
Source
|
Record name | tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-88-6 |
Source
|
Record name | tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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